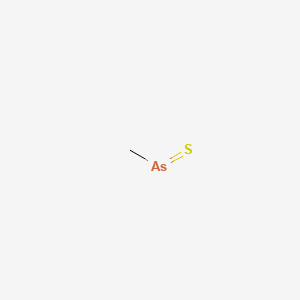
(Z)-But-1-enyldiethylaluminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-But-1-enyldiethylaluminium is an organoaluminium compound characterized by the presence of a double bond in the but-1-enyl group and two ethyl groups attached to the aluminium atom. This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and ability to act as a catalyst or reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Z)-But-1-enyldiethylaluminium can be synthesized through the reaction of diethylaluminium chloride with but-1-ene in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired (Z)-isomer.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where diethylaluminium chloride and but-1-ene are continuously fed into the system. The reaction is catalyzed by transition metal complexes, and the product is purified through distillation or other separation techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-But-1-enyldiethylaluminium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in organic synthesis, facilitating the reduction of carbonyl compounds to alcohols.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under controlled conditions.
Reduction: Hydrogen gas or other reducing agents in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines under appropriate reaction conditions.
Major Products Formed:
Oxidation: Aluminium oxides and but-1-ene derivatives.
Reduction: Alcohols and other reduced organic compounds.
Substitution: Substituted organoaluminium compounds with various functional groups.
Applications De Recherche Scientifique
Chemistry: (Z)-But-1-enyldiethylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It also serves as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are studied for their potential use in drug delivery systems and as intermediates in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including high-performance materials and coatings. Its reactivity makes it valuable in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism by which (Z)-But-1-enyldiethylaluminium exerts its effects involves the coordination of the aluminium atom with various substrates. This coordination facilitates the activation of the substrates, allowing for subsequent chemical transformations. The molecular targets include carbonyl compounds, olefins, and other unsaturated organic molecules. The pathways involved typically include nucleophilic addition, elimination, and substitution reactions.
Similar Compounds:
Triethylaluminium: Another organoaluminium compound with three ethyl groups attached to the aluminium atom.
Diethylaluminium chloride: A precursor in the synthesis of this compound.
But-1-enylaluminium compounds: Other isomers and derivatives with different substituents on the aluminium atom.
Uniqueness: this compound is unique due to the presence of the (Z)-configuration in the but-1-enyl group, which imparts specific reactivity and selectivity in chemical reactions. This configuration allows for the formation of distinct products compared to its (E)-isomer or other similar compounds.
Propriétés
| 68900-85-6 | |
Formule moléculaire |
C8H17Al |
Poids moléculaire |
140.20 g/mol |
Nom IUPAC |
[(Z)-but-1-enyl]-diethylalumane |
InChI |
InChI=1S/C4H7.2C2H5.Al/c1-3-4-2;2*1-2;/h1,3H,4H2,2H3;2*1H2,2H3; |
Clé InChI |
FJUIOMXPUOHENF-UHFFFAOYSA-N |
SMILES isomérique |
CC/C=C\[Al](CC)CC |
SMILES canonique |
CCC=C[Al](CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







